molecular formula C8H6ClN3S2 B14740911 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione CAS No. 2209-67-8

4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione

Cat. No.: B14740911
CAS No.: 2209-67-8
M. Wt: 243.7 g/mol
InChI Key: NHMRPXWVBCQGSI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that contains a triazolidine ring with a chlorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 4-chloroaniline with carbon disulfide and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its specific combination of a triazolidine ring and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2209-67-8

Molecular Formula

C8H6ClN3S2

Molecular Weight

243.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dithione

InChI

InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14)

InChI Key

NHMRPXWVBCQGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=S)NNC2=S)Cl

Origin of Product

United States

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